molecular formula C10H13ClO2 B13614566 2-(4-Chloro-3-methoxyphenyl)propan-2-ol

2-(4-Chloro-3-methoxyphenyl)propan-2-ol

Cat. No.: B13614566
M. Wt: 200.66 g/mol
InChI Key: KFWICWKJCMVGNQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-methoxyphenyl)propan-2-ol is an organic compound with a molecular structure that includes a chloro and methoxy group attached to a phenyl ring, along with a propan-2-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-methoxyphenyl)propan-2-ol typically involves the reaction of 4-chloro-3-methoxybenzaldehyde with a suitable reagent to introduce the propan-2-ol group. One common method is the reduction of the corresponding ketone using a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method is efficient and scalable, allowing for the production of significant quantities of the compound. The reaction conditions are optimized to achieve maximum conversion and selectivity, often involving the use of palladium or platinum catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Chloro-3-methoxyphenyl)propan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-(4-Chloro-3-methoxyphenyl)propan-2-ol exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-3-methoxyphenyl)propan-2-ol is unique due to the presence of both chloro and methoxy groups, which influence its reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C10H13ClO2

Molecular Weight

200.66 g/mol

IUPAC Name

2-(4-chloro-3-methoxyphenyl)propan-2-ol

InChI

InChI=1S/C10H13ClO2/c1-10(2,12)7-4-5-8(11)9(6-7)13-3/h4-6,12H,1-3H3

InChI Key

KFWICWKJCMVGNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)Cl)OC)O

Origin of Product

United States

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